![molecular formula C10H8BrNO B567767 1-(5-Bromo-1H-indol-7-YL)ethanone CAS No. 1253789-74-0](/img/structure/B567767.png)
1-(5-Bromo-1H-indol-7-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-1H-indol-7-YL)ethanone, also known as 7-Acetyl-5-bromoindole, is a chemical compound with the molecular formula C10H8BrNO . It has a molecular weight of 238.08100 . This compound is typically stored in a refrigerator and is available in a solid form .
Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-1H-indol-7-YL)ethanone consists of 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The exact mass of the molecule is 236.97900 .Physical And Chemical Properties Analysis
1-(5-Bromo-1H-indol-7-YL)ethanone is a solid at room temperature . It has a molecular weight of 238.08100 and an exact mass of 236.97900 . The LogP value, which represents the compound’s lipophilicity, is 3.13300 .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as 1-(5-Bromo-1H-indol-7-YL)ethanone, have shown potential in antiviral research . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another study reported the synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors .
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties . This makes them a potential candidate for the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have shown promising results in anticancer research . For example, a study reported the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins and their in vitro screening for antiproliferative/cytotoxic activity against seven human cancer cell lines . Another study reported dose-dependent cytotoxic activities of new compounds on MCF-7 cancer cells .
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activity . A series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies were performed as an anti-HIV-1 .
Antioxidant Activity
Indole derivatives are known to possess antioxidant properties . This makes them a potential candidate for the development of new antioxidant drugs.
Antimicrobial Activity
Indole derivatives have shown potential in antimicrobial research . This makes them a potential candidate for the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives are known to possess antitubercular properties . This makes them a potential candidate for the development of new antitubercular drugs.
Antidiabetic Activity
Indole derivatives have shown potential in antidiabetic research . This makes them a potential candidate for the development of new antidiabetic drugs.
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Future Directions
While specific future directions for 1-(5-Bromo-1H-indol-7-YL)ethanone are not mentioned in the sources I found, the study and application of indole derivatives, which this compound is a part of, continue to be a significant area of research in the field of chemistry . They play a crucial role in cell biology and are being explored for their potential in the treatment of various disorders .
properties
IUPAC Name |
1-(5-bromo-1H-indol-7-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)9-5-8(11)4-7-2-3-12-10(7)9/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQKQTUKOZNLJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)Br)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1H-indol-7-YL)ethanone | |
CAS RN |
1253789-74-0 |
Source
|
Record name | 1253789-74-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.